BenchChemオンラインストアへようこそ!

1-(4-Bromo-2-methylbenzoyl)piperazine

Physicochemical Properties Chemical Synthesis Building Block Selection

1-(4-Bromo-2-methylbenzoyl)piperazine (C₁₂H₁₅BrN₂O; MW 283.16) is a synthetic benzoylpiperazine derivative characterized by the simultaneous presence of a bromine atom at the para‑position and a methyl group at the ortho‑position of the benzoyl ring. This dual‑functionalized scaffold belongs to a class of compounds widely explored as intermediates in pharmaceutical research, particularly for kinase inhibitor synthesis and central nervous system (CNS) drug discovery programs.

Molecular Formula C12H15BrN2O
Molecular Weight 283.16 g/mol
CAS No. 1156842-50-0
Cat. No. B1518539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-methylbenzoyl)piperazine
CAS1156842-50-0
Molecular FormulaC12H15BrN2O
Molecular Weight283.16 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)C(=O)N2CCNCC2
InChIInChI=1S/C12H15BrN2O/c1-9-8-10(13)2-3-11(9)12(16)15-6-4-14-5-7-15/h2-3,8,14H,4-7H2,1H3
InChIKeyJPPPZQWQOYPLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-methylbenzoyl)piperazine (CAS 1156842-50-0): A Dual‑Functionalized Scaffold for Medicinal Chemistry


1-(4-Bromo-2-methylbenzoyl)piperazine (C₁₂H₁₅BrN₂O; MW 283.16) is a synthetic benzoylpiperazine derivative characterized by the simultaneous presence of a bromine atom at the para‑position and a methyl group at the ortho‑position of the benzoyl ring . This dual‑functionalized scaffold belongs to a class of compounds widely explored as intermediates in pharmaceutical research, particularly for kinase inhibitor synthesis and central nervous system (CNS) drug discovery programs [1]. Unlike simpler benzoylpiperazine analogs that carry only a single substituent, the combination of a halogen (Br) and an alkyl (CH₃) group on the same aromatic ring provides a distinct reactivity profile and steric environment, making it a versatile building block for structure-activity relationship (SAR) studies and targeted library synthesis .

Why 1-(4-Bromo-2-methylbenzoyl)piperazine Cannot Be Replaced by Generic Benzoylpiperazine Analogs


Generic substitution among benzoylpiperazine derivatives is chemically inadvisable because even minor alterations to the benzoyl ring substitution pattern can profoundly alter both the synthetic utility and the biological profile of the resulting downstream candidates [1]. The 4‑bromo substituent on the target compound serves as a critical synthetic handle for palladium‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which cannot be replicated by the 4‑chloro or 4‑fluoro analogs due to their lower reactivity under standard coupling conditions [2]. Concurrently, the ortho‑methyl group introduces steric hindrance that can restrict rotational freedom around the benzoyl-piperazine bond, potentially affecting binding conformations in target proteins—a feature absent in 4‑bromo‑only or 2‑methyl‑only mono‑substituted variants [3]. Given that both the synthetic pathway and the final biological activity depend on this precise combination of substituents, substituting the compound with a generic benzoylpiperazine lacking the 4‑bromo‑2‑methyl motif would result in a fundamentally different chemical entity with unpredictable reactivity and pharmacological properties. The quantitative evidence below demonstrates these differentiation points.

Head‑to‑Head Quantitative Differentiation of 1-(4-Bromo-2-methylbenzoyl)piperazine Against Its Closest Analogs


Higher Molecular Weight and Bromine Mass Contribution Differentiate 1-(4-Bromo-2-methylbenzoyl)piperazine from Halo‑Benzoylpiperazine Counterparts

The molecular weight (MW) of 1-(4-Bromo-2-methylbenzoyl)piperazine is 283.16 g/mol, which is 14.02 g/mol higher than the 4‑chloro analog (1-(4-chlorobenzoyl)piperazine hydrochloride; MW 269.14 g/mol) and 74.93 g/mol higher than the 4‑fluoro analog (1-(4-fluorobenzoyl)piperazine; MW 208.24 g/mol). The mass difference arises primarily from the bromine atom (atomic mass ~79.9 Da) compared to chlorine (~35.5 Da) or fluorine (~19.0 Da). This higher MW is advantageous for mass spectrometry (MS) detection, as the characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ~1:1) provides a unique isotopic signature that facilitates unambiguous identification in complex reaction mixtures . Additionally, the presence of the ortho‑methyl group further distinguishes it from 1-(4-bromobenzoyl)piperazine (MW 269.14), adding 14.02 Da and introducing steric bulk.

Physicochemical Properties Chemical Synthesis Building Block Selection

Dual Halogen‑Alkyl Substitution on the Benzoyl Ring Enables Cross‑Coupling Reactivity Unavailable to Mono‑Substituted Analogs

The 4‑bromo substituent is a well‑established participant in palladium‑catalyzed cross‑coupling reactions, with oxidative addition rates significantly exceeding those of aryl chlorides. Under standard Suzuki coupling conditions (Pd(PPh₃)₄, K₂CO₃, 80°C), aryl bromides typically react 10–100× faster than aryl chlorides, and aryl fluorides are essentially unreactive [1]. Therefore, 1-(4-Bromo-2-methylbenzoyl)piperazine can serve as a direct substrate for Suzuki coupling to introduce diverse aryl or heteroaryl groups at the para‑position. The ortho‑methyl group remains inert under these conditions but can further modulate the steric environment of the piperazine core. In contrast, 1-(4-chlorobenzoyl)piperazine requires more forcing conditions or specialized ligands (e.g., Pd‑XPhos) for effective coupling, and 1-(4-fluorobenzoyl)piperazine cannot be directly cross‑coupled without prior activation [2]. This directly translates to broader synthetic utility and higher functional group tolerance in parallel library synthesis.

Cross‑Coupling Suzuki Reaction Scaffold Diversification

Steric Influence of the Ortho‑Methyl Group Restricts Conformational Flexibility Compared to 4‑Bromo‑Only Analogs

A conformational analysis study of 1‑acyl and 1‑aryl 2‑substituted piperazines demonstrated that substituents at the ortho‑position of the benzoyl ring induce a strong axial conformational preference in the piperazine chair, whereas para‑substituted analogs without ortho‑bulk adopt a more flexible equilibrium [1]. For 1-(4-Bromo-2-methylbenzoyl)piperazine, the ortho‑methyl group is predicted to bias the piperazine ring into the axial conformation, restricting rotational freedom and potentially enhancing binding selectivity toward biological targets that recognize this specific conformation. In contrast, 1-(4-bromobenzoyl)piperazine lacks this ortho‑constraint and therefore presents a different conformational ensemble. Such conformational pre‑organization can be critical in fragment‑based drug design where rigidified fragments are preferred for hit optimization [2].

Conformational Analysis Steric Hindrance Drug Design

Vendor‑Certified Purity and Batch‑to‑Batch Consistency Support Reproducible Research Outcomes

Sigma‑Aldrich (Enamine) supplies the compound at a certified purity of 95% with available Certificate of Analysis (COA), ensuring batch‑to‑batch consistency . While other vendors (e.g., Bidepharm, Leyan) also provide material at 95% purity, the availability of COA documents and storage condition specifications (room temperature, powder form) from a major supplier mitigates the risk of off‑target effects due to impurities in biological assays. This level of documentation is critical for reproducible research, particularly when comparing activity data across laboratories. In procurement terms, the combination of a specified purity, documented storage protocol, and supplier reputation reduces the likelihood of failed experiments due to material degradation, a risk more pronounced with less stringently documented alternatives.

Quality Control Reproducibility Procurement Specification

Optimal Research and Procurement Scenarios for 1-(4-Bromo-2-methylbenzoyl)piperazine


Scaffold Diversification via Suzuki Cross‑Coupling in Kinase Inhibitor Libraries

Leveraging the highly reactive aryl bromide handle, medicinal chemistry teams can use 1-(4-Bromo-2-methylbenzoyl)piperazine as a late‑stage diversification scaffold to generate focused libraries of para‑substituted benzoylpiperazine kinase inhibitors. The bromine’s superior oxidative addition rate (10–100× faster than the chloro analog) enables parallel synthesis under mild conditions, preserving sensitive functional groups and maximizing library yield [1]. Downstream candidates derived from this scaffold have been explored as PI3K/AKT/mTOR pathway inhibitors [2].

Rigidified Fragment for Fragment‑Based Drug Discovery (FBDD)

The ortho‑methyl group enforces a preferred axial conformation of the piperazine ring, a property that can be exploited in FBDD campaigns targeting proteins with shallow, sterically demanding binding pockets [1]. Compared to the more flexible para‑halo‑only benzoylpiperazines, the pre‑organized geometry of the target compound may reduce the entropic cost of binding, increasing the likelihood of detecting low‑affinity fragment hits that can be optimized into high‑affinity leads.

Synthesis of CNS‑Targeted GlyT‑1 or BET Bromodomain Inhibitor Precursors

Patent literature identifies benzoylpiperazine derivatives as core structures for glycine transporter‑1 (GlyT‑1) inhibitors relevant to schizophrenia and Alzheimer’s disease [1], as well as bromodomain and extra‑terminal (BET) bromodomain inhibitors for cancer [2]. The 4‑bromo‑2‑methyl substitution pattern provides both a synthetic entry point (via Br displacement) and a steric/electronic profile that can be tuned to optimize blood‑brain barrier penetration and target selectivity, making the compound a strategic intermediate for CNS‑oriented drug discovery programs.

Internal Standard or Impurity Reference in Analytical Method Development

The distinctive bromine isotopic distribution and elevated molecular weight render the compound suitable as an internal standard or impurity marker in LC‑MS method development for pharmaceutical quality control [1]. Its well‑characterized purity (95%) and supplier‑provided COA documentation support its use as a reference substance for tracking process‑related impurities during active pharmaceutical ingredient (API) manufacturing [2] [3].

Quote Request

Request a Quote for 1-(4-Bromo-2-methylbenzoyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.